

# yttrium nitrate chemical formula and CAS number

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## Compound of Interest

Compound Name: Yttrium nitrate

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## An In-depth Technical Guide to Yttrium Nitrate

This technical guide provides a comprehensive overview of **yttrium nitrate**, including its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

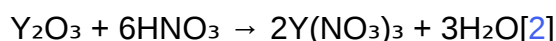
### Core Chemical Identifiers

**Yttrium nitrate** is an inorganic compound that is most commonly available in its hexahydrate form. It serves as a highly water-soluble crystalline source of yttrium for various applications.[1]

Identifier	Anhydrous Yttrium Nitrate	Yttrium (III) Nitrate Hexahydrate
Chemical Formula	$\text{Y}(\text{NO}_3)_3$ [2]	$\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ [1][3]
CAS Number	10361-93-0[2]	13494-98-9[1][2][3]
Molar Mass	274.93 g/mol [2]	383.01 g/mol [3]
Appearance	Colorless crystals[2]	White crystalline granular solid[4]
Solubility	Soluble in water[2]	Highly soluble in water and polar solvents like ethanol.[4][5][6]

## Synthesis and Properties

**Yttrium nitrate** is typically synthesized by dissolving yttrium oxide ( $\text{Y}_2\text{O}_3$ ) in nitric acid ( $\text{HNO}_3$ ), followed by crystallization.[2][5] The reaction is as follows:



The resulting **yttrium nitrate** hexahydrate loses its water of crystallization upon heating.[2] Further heating leads to thermal decomposition, forming basic **yttrium nitrate** ( $\text{YONO}_3$ ) and ultimately yielding yttrium oxide ( $\text{Y}_2\text{O}_3$ ) at around  $600^\circ\text{C}$ .[2] As an inorganic salt, it acts as an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[1][7]

## Applications in Research and Development

**Yttrium nitrate** is a critical precursor and reagent in numerous advanced applications, particularly in materials science and has emerging roles in drug delivery.

- **Precursor for Advanced Materials:** It is a primary source of  $\text{Y}^{3+}$  ions for synthesizing a wide range of yttrium-containing materials. This includes the production of yttrium oxide ( $\text{Y}_2\text{O}_3$ ) nanoparticles, which are used in high-performance ceramics, thermal barrier coatings, and as phosphors in LEDs and displays.[4][8] It is also used to create yttrium-aluminum garnet (YAG) and high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO).[4][9]
- **Catalysis:** **Yttrium nitrate** is employed as a catalyst or catalyst precursor in various chemical processes, including organic synthesis and polymerization, where it can enhance reaction efficiency.[4][5]
- **Drug Delivery:** Recent research has explored the use of **yttrium nitrate** in synthesizing yttrium-doped zinc oxide (Y-ZnO) nanoparticles.[10] These nanoformulations are being investigated for pH-responsive drug delivery systems, for example, in the targeted release of anticancer drugs like 5-fluorouracil.[10] The doping with yttrium can modify the material's properties to enhance its therapeutic effects.[10]

## Experimental Protocols

Detailed methodologies for the synthesis of nanomaterials using **yttrium nitrate** are crucial for reproducible research. Below are summaries of common experimental protocols.

This method is valued for its simplicity and scalability.[\[8\]](#)

- **Precursor Solution Preparation:** Dissolve a calculated amount of **yttrium nitrate** hexahydrate ( $\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ ) in deionized water to achieve the desired concentration.[\[11\]](#)
- **Precipitation:** While vigorously stirring the **yttrium nitrate** solution, slowly add a precipitating agent, such as ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) or ammonium oxalate, until the pH reaches a target level (e.g., 10.5 for  $\text{NH}_4\text{OH}$ ).[\[8\]](#)[\[11\]](#) This causes the formation of a white precipitate of yttrium hydroxide or yttrium oxalate.[\[11\]](#)
- **Aging:** Continue stirring the mixture for 1-4 hours to allow the precipitate to age.[\[11\]](#)
- **Washing:** Separate the precipitate via centrifugation or filtration. Wash it multiple times with deionized water and then with ethanol to remove residual ions.[\[8\]](#)[\[11\]](#)
- **Drying:** Dry the washed precipitate in an oven, typically at around  $80^\circ\text{C}$ .[\[11\]](#)
- **Calcination:** Calcine the dried powder in a furnace at temperatures ranging from  $600$ - $900^\circ\text{C}$  for 2-4 hours to decompose the precursor and form crystalline  $\text{Y}_2\text{O}_3$  nanoparticles.[\[11\]](#)

This protocol is used for creating doped nanoparticles for applications such as drug delivery.[\[10\]](#)

- **Precursor Preparation:** Prepare separate solutions of zinc acetate and sodium hydroxide ( $\text{NaOH}$ ) in ethanol.[\[10\]](#)
- **Gel Formation:** While stirring, add the  $\text{NaOH}$  solution dropwise to the zinc acetate solution to lower the pH to 5, resulting in a gel network.[\[10\]](#)
- **Doping:** Prepare a solution of **yttrium nitrate** in ethanol. Add this solution to the zinc-based gel to incorporate yttrium at the desired weight percentage (e.g., 5, 10, or 15 wt%). Stir for two hours.[\[10\]](#)

- Isolation and Washing: Isolate the particles by centrifugation, followed by rinsing with ethanol and deionized water.[\[10\]](#)
- Aging and Drying: Age the samples for 24 hours at 120°C and subsequently dry them in an oven.[\[10\]](#)

## Quantitative Data on Nanoparticle Synthesis

The parameters of the synthesis protocol significantly impact the properties of the resulting nanoparticles. The tables below summarize data from a study on the hydrothermal synthesis of  $\text{Y}_2\text{O}_3$  nanoparticles using **yttrium nitrate**.[\[11\]](#)

Table 1: Effect of Calcination Temperature on  $\text{Y}_2\text{O}_3$  Nanoparticle Size[\[11\]](#)

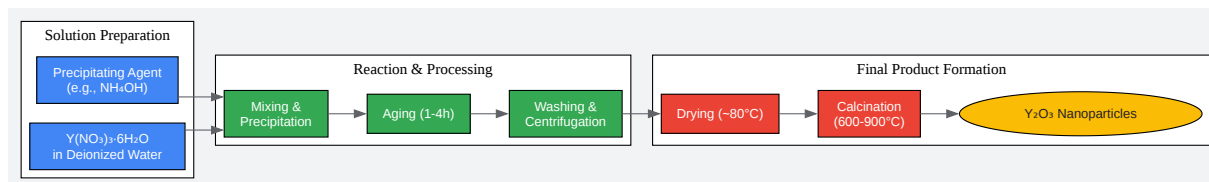
Calcination Temperature (°C)	Average Particle Size (nm)
500	17.13
700	24.1
1000	30.3

Table 2: Effect of  $\text{Y}(\text{NO}_3)_3$  Precursor Concentration on  $\text{Y}_2\text{O}_3$  Nanoparticle Size[\[11\]](#)

Precursor Concentration (M)	Average Crystallite Size (nm)
0.1	34
0.2	38
0.3	52
0.4	58

## Visualized Experimental Workflow

The following diagram illustrates the key stages in the co-precipitation synthesis of yttrium oxide nanoparticles from **yttrium nitrate**.



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Caption: Workflow for  $\text{Y}_2\text{O}_3$  nanoparticle synthesis via co-precipitation.

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- To cite this document: BenchChem. [yttrium nitrate chemical formula and CAS number]. BenchChem, [2025]. [Online PDF]. Available at:

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